molecular formula C11H7F2NO B6366389 5-(2,4-Difluorophenyl)pyridin-2(1H)-one CAS No. 1111109-27-3

5-(2,4-Difluorophenyl)pyridin-2(1H)-one

Cat. No.: B6366389
CAS No.: 1111109-27-3
M. Wt: 207.18 g/mol
InChI Key: KRFSHJYVQICCSA-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C11H7F2N. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by the presence of a pyridine ring substituted with a 2,4-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)pyridin-2(1H)-one typically involves the reaction of 2,4-difluorobenzaldehyde with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-(2,4-Difluorophenyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Difluorophenyl)pyridin-2(1H)-one is unique due to the presence of both the 2,4-difluorophenyl group and the keto group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-2-3-9(10(13)5-8)7-1-4-11(15)14-6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFSHJYVQICCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682702
Record name 5-(2,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-27-3
Record name 5-(2,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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